4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine
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Overview
Description
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine is a chemical compound with the molecular formula C13H16BNO2S and a molecular weight of 261.15 g/mol . This compound is a boronic ester derivative of thieno[2,3-c]pyridine, which is a heterocyclic aromatic compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine typically involves the reaction of thieno[2,3-c]pyridine with a boronic acid derivative in the presence of a suitable catalyst. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate . The reaction is carried out under mild conditions, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine has a wide range of applications in scientific research:
Biology: This compound is employed in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including as inhibitors of specific enzymes.
Industry: This compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of many organic compounds.
Comparison with Similar Compounds
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine can be compared with other boronic esters such as:
4-Pyridineboronic acid pinacol ester: Similar in structure but with a pyridine ring instead of thieno[2,3-c]pyridine.
Piperidine-4-boronic acid pinacol ester: Contains a piperidine ring, offering different reactivity and applications.
The uniqueness of this compound lies in its thieno[2,3-c]pyridine core, which imparts distinct electronic properties and reactivity compared to other boronic esters .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-15-8-11-9(10)5-6-18-11/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKGJISYOYDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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